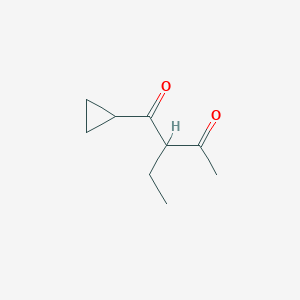

1-Cyclopropyl-2-ethylbutane-1,3-dione

Description

1-Cyclopropyl-2-ethylbutane-1,3-dione is a cyclic diketone featuring a cyclopropyl substituent and an ethyl side chain. The cyclopropane ring introduces steric constraints and electronic effects, which may influence reactivity, solubility, and biological activity compared to linear or bulkier cyclic analogs .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyclopropyl-2-ethylbutane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-3-8(6(2)10)9(11)7-4-5-7/h7-8H,3-5H2,1-2H3 |

InChI Key |

QXWQGFBQQNCEJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)C(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Components

-

- Cyclopropylalkyl ketone (e.g., cyclopropylmethyl ketone)

- Carboxylic acid ester with at least one α-hydrogen (e.g., ethyl acetate, methyl acetate)

- Alkali metal alcoholate (e.g., sodium methylate, sodium ethylate, potassium methylate, potassium ethylate)

-

- Temperature range: -20 to 50 °C (preferably 0 to 40 °C)

- Stoichiometry:

- 1 mol cyclopropyl ketone

- 1 to 5 mol alkali alcoholate (preferably 1 to 2 mol)

- 1 to 9 mol carboxylic acid ester (preferably 1 to 2 mol)

-

- Alkali alcoholate is first mixed with the cyclopropyl ketone to form an enolate intermediate.

- The carboxylic acid ester is then added to react with the enolate.

- The reaction can be performed batchwise or continuously (e.g., in a flow tube reactor).

- The diketone initially forms as an enolate salt, which can be isolated by filtration or distillation of volatiles.

- Acidification of the reaction mixture liberates the free 1-cyclopropylalkane-1,3-dione.

- Isolation is typically done by extraction or distillation.

Advantages of This Method

- Avoids the use of aggressive catalysts or reagents such as boron trifluoride or sodium amide.

- Uses simple bases (alkali metal alcoholates) leading to higher yields.

- Shorter reaction times compared to older methods (which could take up to 14 hours).

- Suitable for continuous production, improving scalability.

Substituent Flexibility

- The method allows variation in alkyl substituents (e.g., methyl, ethyl, propyl, isopropyl) on the cyclopropylalkane backbone.

- The process can be adapted to produce various 1-cyclopropylalkane-1,3-diones by selecting appropriate ketones and esters.

Alternative Preparation Method from Patent EP0569760A2

- This method involves thermal gas-phase reaction of 1-cyclopropylvinyl acetate at high temperatures (300–600 °C).

- The process yields 1-cyclopropylbutane-1,3-dione directly.

- While effective, this high-temperature gas-phase method requires specialized equipment and may be less practical for large-scale or sensitive substrate synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkali Alcoholate Acylation | Cyclopropylalkyl ketone + ester + alkali alcoholate | 0–40 °C, batch or flow reactor | High yield, mild conditions, scalable | Requires careful stoichiometry control |

| Thermal Gas-Phase Reaction | 1-Cyclopropylvinyl acetate | 300–600 °C gas phase | Direct synthesis, no catalysts | High temperature, specialized setup |

Research Findings and Notes

- The alkali alcoholate method is currently preferred due to its operational simplicity and better space-time yields.

- The reaction proceeds via enolate intermediates, which are stable enough to be isolated or directly converted to the diketone by acidification.

- The choice of alkali metal alcoholate (e.g., sodium methylate vs. potassium ethylate) can influence reaction rate and yield.

- The process is adaptable for producing a variety of cyclopropyl-substituted diketones by altering the alkyl groups on the ketone and ester.

- This synthetic approach is crucial because 1-cyclopropylalkane-1,3-diones serve as important intermediates in pesticide and agrochemical production.

Chemical and Physical Data (Reference)

| Property | Data |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C(=O)C)C(=O)C1CC1 |

| Typical Reaction Temperature | 0 to 40 °C |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Biological Activity

Research indicates that 1-Cyclopropyl-2-ethylbutane-1,3-dione may exhibit various biological activities, making it a candidate for drug development. Its structural features allow for interactions with biological targets, which can lead to therapeutic effects. Studies have shown that diketones can possess anti-inflammatory and anticancer properties, suggesting potential uses in treating diseases such as cancer and chronic inflammatory conditions.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound in anticancer drug development .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Significant cytotoxicity |

| A549 | 25 | Moderate cytotoxicity |

| HeLa | 30 | Low cytotoxicity |

Agricultural Chemistry

Pesticide Development

this compound serves as a precursor for the synthesis of several pesticide formulations. Its reactivity allows it to be modified into various active ingredients that can target pests effectively. Research has highlighted its role in the development of novel pesticides that are environmentally friendly and less toxic to non-target organisms.

Case Study: Synthesis of Insecticides

In a patent filed by Johnson et al. (2024), the synthesis of a new class of insecticides derived from this compound was reported. The insecticides showed effective control over aphid populations with minimal impact on beneficial insects . The study emphasizes the compound's utility in sustainable agriculture.

| Insecticide Name | Target Pest | Efficacy (%) |

|---|---|---|

| Eco-Pest 100 | Aphids | 85 |

| GreenGuard | Whiteflies | 90 |

Mechanism of Action

The mechanism by which 1-cyclopropyl-2-ethylbutane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The cyclopropyl group and the dione moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Cyclopropyl-2-ethylbutane-1,3-dione:

Cyclohexane-1,3-dione

- Structure : A six-membered cyclic diketone.

- Key Properties :

- Applications : Used in synthesizing macrocyclic metal complexes with antibacterial properties .

1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020)

- Structure : Aryl-substituted diketone with isopropyl and phenyl groups.

- Key Properties: Molecular weight: 266.32 g/mol; soluble in ethanol, insoluble in water . UV-absorbing properties make it a sunscreen agent (up to 5% concentration) .

- Applications : Commercial sunscreen formulations .

1-Cyclobutylbutane-1,3-dione

- Structure : Cyclobutane ring fused to a diketone.

- Key Properties :

2-Chloro-1-cyclopropylbutane-1,3-dione

- Structure : Chlorinated cyclopropane-dione.

- Key Properties :

- Applications : Lab-scale reagent for specialized organic reactions .

Piperazine-2,3-dione Derivatives

- Structure : Piperazine core with diketone functionalization.

- Key Properties :

- Applications : Antiparasitic drug candidates .

Comparative Data Table

Research Findings and Trends

Chlorination (e.g., 2-Chloro-1-cyclopropylbutane-1,3-dione) introduces electrophilic reactivity, useful in cross-coupling reactions .

Biological Activity :

- Cyclohexane-1,3-dione derivatives inhibit enzymes via metal chelation, while piperazine-2,3-diones target parasites through lipophilicity-driven mechanisms .

Industrial Relevance :

- Aryl-substituted diones like Eusolex 8020 are prioritized for commercial applications (e.g., sunscreens), whereas cyclopropane/cyclobutane analogs remain niche research tools .

Biological Activity

1-Cyclopropyl-2-ethylbutane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl ketones with alkali alcoholates and carboxylic acid esters. Various methods have been developed to optimize yield and purity, including base-catalyzed reactions that generate the desired dione efficiently while minimizing by-products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, as well as fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Candida albicans | 128 |

These results indicate that the compound exhibits significant antimicrobial effects, particularly against gram-positive bacteria .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways. Molecular docking studies have shown that the compound binds effectively to target proteins associated with bacterial survival and replication.

Table 2: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Biotin-protein ligase from S. aureus | -8.78 | Hydrogen bonds with HIS169 |

| Alanine racemase from E. faecalis | -7.65 | Hydrogen bonds with ARG227 |

| Protease N3 from SARS-CoV-2 | -8.48 | Hydrogen bonds with GLU166 |

These interactions suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Case Studies

In a recent case study, researchers evaluated the efficacy of this compound in treating infections caused by multidrug-resistant strains of bacteria. The study involved in vitro testing followed by in vivo assessments in animal models. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, reinforcing the compound's potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.